molecular formula C7H13NO3 B15072470 Methyl 3-(azetidin-3-yloxy)propanoate

Methyl 3-(azetidin-3-yloxy)propanoate

Cat. No.: B15072470
M. Wt: 159.18 g/mol
InChI Key: PTFGUNZEOFOCIJ-UHFFFAOYSA-N
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Description

Methyl 3-(azetidin-3-yloxy)propanoate: is an organic compound with the molecular formula C7H13NO3. It is an ester, characterized by the presence of a carbonyl group bonded to an oxygen atom, which is further bonded to an alkyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(azetidin-3-yloxy)propanoate can be synthesized through the reaction of azetidine with methyl 3-bromopropanoate under basic conditions. The reaction typically involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(azetidin-3-yloxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-(azetidin-3-yloxy)propanoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-(azetidin-3-yloxy)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active azetidine moiety, which can interact with enzymes and receptors in biological systems. The azetidine ring is known to exhibit biological activity, potentially through the inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Uniqueness: Methyl 3-(azetidin-3-yloxy)propanoate is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 3-(azetidin-3-yloxy)propanoate

InChI

InChI=1S/C7H13NO3/c1-10-7(9)2-3-11-6-4-8-5-6/h6,8H,2-5H2,1H3

InChI Key

PTFGUNZEOFOCIJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCOC1CNC1

Origin of Product

United States

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